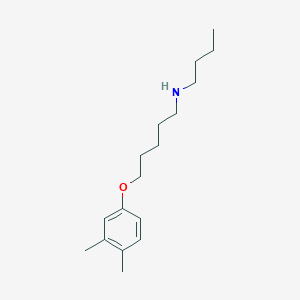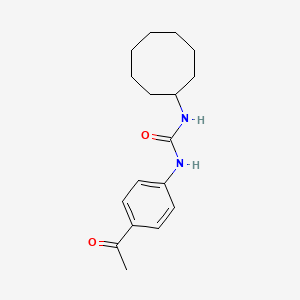
N-(4-acetylphenyl)-N'-cyclooctylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-N'-cyclooctylurea, also known as ACU-4429, is a small molecule inhibitor that has been developed to target the misfolding and aggregation of proteins associated with neurodegenerative diseases. The compound has shown promising results in preclinical studies and is currently being investigated for its potential therapeutic applications.
Wirkmechanismus
N-(4-acetylphenyl)-N'-cyclooctylurea works by binding to the hydrophobic pockets of misfolded proteins, preventing their aggregation and promoting their clearance by cellular mechanisms. The compound has been shown to target a variety of misfolded proteins, including amyloid-beta, tau, alpha-synuclein, and huntingtin.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and to be well-tolerated in animal models. The compound has also been shown to have beneficial effects on neuronal survival and function, reducing inflammation and oxidative stress, and improving synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(4-acetylphenyl)-N'-cyclooctylurea is its ability to target multiple misfolded proteins, making it a potentially broad-spectrum therapeutic agent. The compound is also relatively easy to synthesize and has shown good stability and bioavailability in preclinical studies. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in treating advanced stages of neurodegenerative diseases.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-acetylphenyl)-N'-cyclooctylurea. One area of focus could be on improving the potency of the compound, either through chemical modifications or through the development of more potent analogs. Another direction could be on investigating the potential of this compound in combination with other therapeutic agents, such as immunotherapies or gene therapies. Finally, further research is needed to explore the safety and efficacy of this compound in human clinical trials.
Synthesemethoden
The synthesis of N-(4-acetylphenyl)-N'-cyclooctylurea involves a multi-step process that begins with the reaction of 4-acetylphenyl isocyanate with cyclooctylamine to form the intermediate N-(4-acetylphenyl)-cyclooctylurea. This intermediate is then reacted with acetic anhydride to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-N'-cyclooctylurea has been shown to inhibit the formation of toxic protein aggregates both in vitro and in vivo. The compound has been tested in models of Alzheimer's disease, Huntington's disease, and Parkinson's disease, and has demonstrated efficacy in reducing the accumulation of misfolded proteins and improving cognitive function.
Eigenschaften
IUPAC Name |
1-(4-acetylphenyl)-3-cyclooctylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-13(20)14-9-11-16(12-10-14)19-17(21)18-15-7-5-3-2-4-6-8-15/h9-12,15H,2-8H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPZNGSCBMBTSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49826987 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4920885.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B4920891.png)
![1'-{[5-(methoxymethyl)-2-furyl]methyl}-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4920898.png)
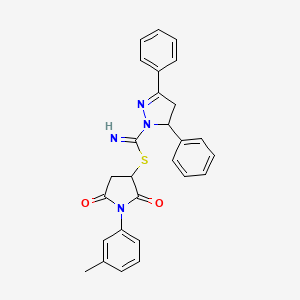
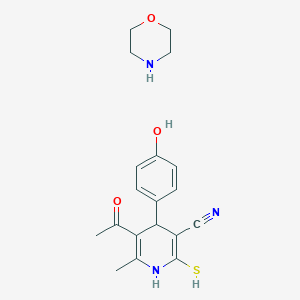

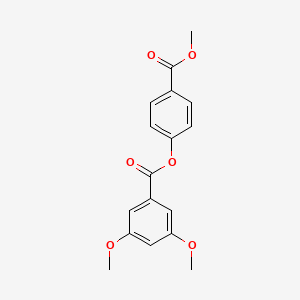
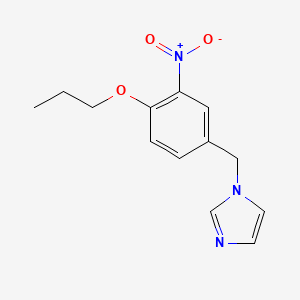
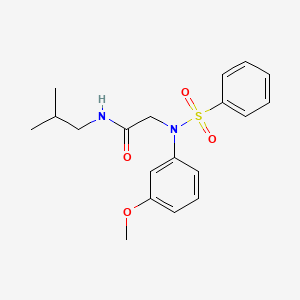
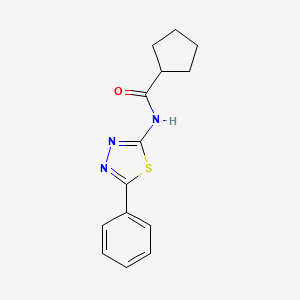
![1-(1-phenylcyclohexyl)-N-{[2-(1-pyrrolidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}methanamine](/img/structure/B4920953.png)
